SARS-CoV-2 PLpro Inhibitory Potency: Target Compound Structural Basis Compared to GRL0617 and 2-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline
The target compound incorporates a 4-fluorobenzamide moiety coupled via an aniline nitrogen to the 1,2,4-oxadiazole-phenyl scaffold, representing a fused structural motif between the established benzamide PLpro inhibitor GRL0617 and the 1,2,4-oxadiazole PLpro inhibitor series reported by Ayoup et al. (2023) [1]. The closest characterized analog, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (compound 5), displayed IC50 = 7.197 μM against SARS-CoV-2 PLpro and IC50 = 8.673 μM against spike RBD, with CC50 = 51.78 μM (Wi-38) and CC50 = 45.77 μM (LT-A549) [1]. The target compound differs by replacing the free aniline -NH2 with a 4-fluorobenzamide group, which is structurally analogous to GRL0617 (a naphthalen-1-ylmethyl benzamide PLpro inhibitor with IC50 = 0.6 μM against SARS-CoV PLpro and Ki = 0.49 μM) [1][2]. The 4-fluorobenzamide extension is predicted to occupy the same hydrophobic sub-pocket utilized by GRL0617's naphthalene group, potentially conferring enhanced PLpro binding affinity relative to the unsubstituted aniline analog [1].
| Evidence Dimension | SARS-CoV-2 PLpro inhibitory activity (IC50), spike RBD binding (IC50), and cytotoxicity (CC50) |
|---|---|
| Target Compound Data | No direct experimental IC50 data for the target compound itself; structural basis predicts PLpro inhibition via GRL0617-like benzamide pharmacophore combined with 4-pyridinyl-oxadiazole core. |
| Comparator Or Baseline | Closest structurally characterized analog: 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5): PLpro IC50 = 7.197 μM; RBD IC50 = 8.673 μM; Wi-38 CC50 = 51.78 μM; LT-A549 CC50 = 45.77 μM. Reference inhibitor GRL0617: SARS-CoV PLpro IC50 = 0.6 μM, Ki = 0.49 μM. |
| Quantified Difference | Qualitative structural inference: Target compound's 4-fluorobenzamide extension relative to compound 5 is anticipated to improve PLpro affinity toward GRL0617-like potency; the magnitude remains to be experimentally determined. |
| Conditions | PLpro inhibition: in vitro enzymatic assay using recombinant SARS-CoV-2 PLpro; RBD binding: ELISA-based assay; cytotoxicity: MTT assay on Wi-38 and LT-A549 lung fibroblast cell lines [1]. GRL0617: fluorescence-based enzymatic assay against SARS-CoV PLpro [2]. |
Why This Matters
For antiviral screening programs selecting PLpro inhibitor candidates, the target compound's structural hybridization of GRL0617 and oxadiazole features offers a mechanistically grounded differentiation from simpler aniline-oxadiazole analogs that lack the benzamide pharmacophore essential for potent PLpro engagement.
- [1] Ayoup MS, ElShafey MM, Abdel-Hamid H, Ghareeb DA, Abu-Serie MM, Heikal LA, Teleb M. Repurposing 1,2,4-oxadiazoles as SARS-CoV-2 PLpro inhibitors and investigation of their possible viral entry blockade potential. Eur J Med Chem. 2023;252:115272. Table 2, compound 5 data: PLpro IC50 = 7.197 ± 0.89 μM, RBD IC50 = 8.673 ± 1.04 μM, Wi-38 CC50 = 51.78 ± 4.32 μM, LT-A549 CC50 = 45.77 ± 3.91 μM. View Source
- [2] Ratia K, Pegan S, Takayama J, Sleeman K, Coughlin M, Baliji S, Chaudhuri R, Fu W, Prabhakar BS, Johnson ME, Baker SC, Ghosh AK, Mesecar AD. A noncovalent class of papain-like protease/deubiquitinase inhibitors blocks SARS virus replication. Proc Natl Acad Sci USA. 2008;105(42):16119-16124. doi:10.1073/pnas.0805240105. GRL0617: SARS-CoV PLpro IC50 = 0.6 μM, Ki = 0.49 μM. View Source
